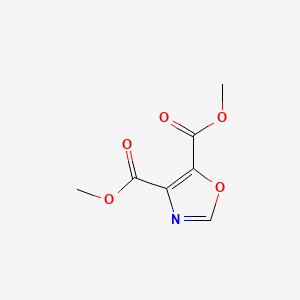

Dimethyl oxazole-4,5-dicarboxylate

Description

Significance of the Oxazole (B20620) Core in Contemporary Organic Chemistry and Medicinal Chemistry Research

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone motif in the fields of organic and medicinal chemistry. cutm.ac.intaylorandfrancis.comtandfonline.com This structural unit is present in a vast array of natural products, particularly those of marine origin, and synthetic compounds that exhibit a wide spectrum of biological activities. tandfonline.commdpi.comnih.gov The significance of the oxazole core stems from its ability to engage in various non-covalent interactions with enzymes and biological receptors, making it a privileged scaffold in drug discovery. tandfonline.comnih.gov

Oxazole derivatives have demonstrated a remarkable range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic activities. nih.govalliedacademies.orgd-nb.infonih.gov The stability conferred by the aromatic ring, combined with the diverse functionalities that can be introduced at various positions, allows chemists to fine-tune the molecules' steric and electronic properties to optimize their therapeutic effects. nih.govrsc.org This versatility has led to the development of numerous oxazole-containing clinical drugs and candidates. nih.gov For instance, oxazoles are found in antimicrobial agents like sulfamoxol, the anti-platelet inhibitor ditazole, and various tyrosine kinase inhibitors used in cancer therapy. cutm.ac.ind-nb.info The bioisosteric relationship of the oxazole ring with other heterocycles like imidazole (B134444) and thiazole (B1198619) further enhances its importance, allowing for strategic molecular modifications to improve pharmacokinetic profiles and biological potency. rsc.orgnih.gov

Overview of Dimethyl oxazole-4,5-dicarboxylate as a Versatile Synthetic Building Block

This compound is a specific, highly functionalized oxazole derivative that serves as a valuable intermediate in organic synthesis. Its versatility arises from the presence of three key reactive sites: the oxazole ring itself and the two ester groups at positions 4 and 5. These functionalities allow for a wide range of chemical transformations, making it an attractive starting material for constructing more complex molecules.

The ester groups can be hydrolyzed, reduced, or converted into amides, providing pathways to a variety of other functional groups. The oxazole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, which is a powerful tool for constructing pyridine (B92270) derivatives. cutm.ac.inwikipedia.org Furthermore, the C2 position of the oxazole ring is susceptible to deprotonation, allowing for the introduction of substituents at that site. wikipedia.org

A notable application of this compound is in the synthesis of other bioactive compounds. For example, it has been utilized as a key precursor in the synthesis of teroxazole. chemicalbook.comchemicalbook.comfishersci.co.uk This highlights its role as a foundational block for creating molecules with specific therapeutic applications.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 72030-81-0 |

| Molecular Formula | C₇H₇NO₅ chemicalbook.com |

| Molecular Weight | 185.13 g/mol |

| Synonyms | Dimethyl oxazole-4,5-dicarboxy; 4,5-Oxazoledicarboxylic acid, 4,5-dimethyl ester chemicalbook.com |

Historical Development and Key Milestones in Oxazole Chemistry Relevant to Dicarboxylates

The chemistry of oxazoles dates back to the late 19th and early 20th centuries, with several key synthetic methods forming the foundation of modern oxazole synthesis. These classical reactions have been adapted and refined over the years to allow for the preparation of a wide variety of substituted oxazoles, including dicarboxylates.

One of the earliest and most well-known methods is the Robinson-Gabriel synthesis , first reported in 1909 and 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone, typically catalyzed by a dehydrating agent like sulfuric acid, to form a 2,5-disubstituted oxazole. wikipedia.orgpharmaguideline.com

Another foundational method is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. wikipedia.orgdbpedia.org This synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. cutm.ac.inwikipedia.org

The van Leusen synthesis , developed in 1972, provides a route to 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govijpsonline.comijpsonline.com This method is particularly valuable for its mild conditions and broad applicability. nih.gov

These historical methods, along with others like the Bredereck reaction (reacting α-haloketones with amides), have been instrumental in advancing oxazole chemistry. ijpsonline.comijpsonline.com More recent developments have focused on creating polysubstituted oxazoles, including those with carboxylate functionalities. Modern synthetic strategies often employ transition-metal catalysis or one-pot procedures to construct oxazole dicarboxylates and their derivatives with high efficiency and regioselectivity. organic-chemistry.orgnih.gov For instance, methods have been developed for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates, demonstrating the continued evolution of oxazole synthesis toward more complex and functionalized targets. nih.govacs.org

Table 2: Key Historical Oxazole Syntheses

| Synthesis Method | Year | Precursors | Typical Product |

| Fischer Oxazole Synthesis | 1896 | Cyanohydrin and Aldehyde | 2,5-Disubstituted Oxazole wikipedia.orgdbpedia.org |

| Robinson-Gabriel Synthesis | 1909-1910 | 2-Acylamino-ketone | 2,5-Disubstituted Oxazole wikipedia.orgsynarchive.com |

| van Leusen Oxazole Synthesis | 1972 | Aldehyde and Tosylmethyl isocyanide (TosMIC) | 5-Substituted Oxazole nih.govijpsonline.com |

| Bredereck Reaction | - | α-Haloketone and Amide | 2,4-Disubstituted Oxazole ijpsonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1,3-oxazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5/c1-11-6(9)4-5(7(10)12-2)13-3-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRDBSFJJDATFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl Oxazole 4,5 Dicarboxylate and Its Derivatives

Direct Synthesis Approaches to Dimethyl oxazole-4,5-dicarboxylate

While broad strategies for oxazole (B20620) synthesis are numerous, specific, documented methods for the direct synthesis of this compound are more specialized. One noted pathway involves the reaction of lithiobenzyl isocyanide with dimethyl acetylenedicarboxylate. fishersci.co.ukchemicalbook.com Another potential route starts from raw materials such as methyl isocyanoacetate. chemsrc.com A highly efficient method has been developed for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent and activated methylisocyanides, a strategy with broad substrate scope that could be applicable. nih.gov This process involves the in-situ formation of an acylpyridinium salt which is then trapped by an isocyanoacetate. nih.govacs.org

General Oxazole Synthesis Strategies Applicable to Dicarboxylate Architectures

Many general methods for synthesizing the oxazole ring can be adapted to produce dicarboxylate-substituted structures. These strategies often provide the foundational chemistry necessary to build the target molecule.

Cyclization is the cornerstone of oxazole synthesis, involving the formation of the heterocyclic ring from an open-chain precursor. nih.gov These reactions can be broadly categorized into condensation and cyclodehydration methods.

Condensation reactions are a classical and widely used approach for constructing the oxazole ring. These methods typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com While a foundational technique, it often requires harsh dehydrating agents like sulfuric acid or phosphorus pentoxide, which can limit its applicability with sensitive functional groups. acs.orgpharmaguideline.com

From α-Haloketones and Amides : The reaction between α-haloketones and primary amides provides a route to oxazoles. pharmaguideline.com

Van Leusen Reaction : The condensation of aldehydes with tosylmethyl isocyanide (TosMIC) is a powerful method for forming 4,5-disubstituted oxazoles. nih.gov This has been successfully applied to prepare oxazoline-containing organotrifluoroborates from formyl-substituted aryltrifluoroborates. nih.govnih.gov

From Isocyanides and Acid Chlorides : Cyclization can be induced between isocyanides and acid chlorides using reagents like polyphosphoric acid. pharmaguideline.com

Asmic-Ester Condensations : A sequential deprotonation-condensation of anisylsulfanylmethylisocyanide (Asmic) with esters can rapidly assemble oxazoles. acs.org This method yields oxazoles with a versatile C-4 anisylsulfanyl substituent that can be further modified. acs.org

A summary of representative condensation reactions is provided in the table below.

| Method | Starting Materials | Key Reagents | Product Type | Ref. |

| Robinson-Gabriel | α-Acylamino ketone | H₂SO₄, P₂O₅, POCl₃ | 2,5-Disubstituted oxazole | pharmaguideline.com |

| Van Leusen | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., DBU) | 4,5-Disubstituted oxazole | nih.gov |

| Asmic Condensation | Ester, Anisylsulfanylmethylisocyanide (Asmic) | n-BuLi | C-4 Anisylsulfanyl oxazole | acs.org |

| From α-Haloketones | α-Haloketone, Primary amide | - | Substituted oxazole | pharmaguideline.com |

Cyclodehydration involves the intramolecular removal of a water molecule from a precursor, typically a β-hydroxyamide, to form the oxazoline (B21484) ring, which can then be oxidized to the oxazole. acs.orgorganic-chemistry.org This approach is valued for its stereoselectivity.

DAST and Deoxo-Fluor : Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are effective for the mild and efficient cyclization of β-hydroxy amides to oxazolines. organic-chemistry.orgacs.org This method can also be performed in a one-pot synthesis from the corresponding β-hydroxy amides to yield oxazoles. organic-chemistry.org A powerful extension of this allows for the in-situ desilylation and cyclodehydration of silyl-protected β-hydroxyamides. acs.org

Triflic Acid (TfOH) : Triflic acid can promote the dehydrative cyclization of N-(2-hydroxyethyl)amides to produce 2-oxazolines, with water as the only byproduct. This method proceeds with an inversion of stereochemistry at the α-hydroxyl position. nih.gov

Silica (B1680970) Gel-Mediated Cycloisomerization : A practical and mild method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the cycloisomerization of propargyl amides mediated by silica gel, which is an inexpensive and easily removable reagent. acs.orgnih.gov

The table below outlines key cyclodehydration approaches.

| Precursor | Reagent | Conditions | Product | Ref. |

| β-Hydroxy amide | DAST / Deoxo-Fluor | Mild | Oxazoline/Oxazole | organic-chemistry.orgacs.org |

| N-(2-hydroxyethyl)amide | Triflic Acid (TfOH) | - | 2-Oxazoline | nih.gov |

| Propargyl amide | Silica Gel (SiO₂) | Mild | Substituted oxazole | acs.orgnih.gov |

| Silyl-protected β-hydroxyamide | DAST / XtalFluor-E | In situ desilylation | 2-Oxazoline | acs.org |

Transition metal catalysis offers highly efficient, selective, and mild reaction conditions for synthesizing the oxazole ring. researchgate.net These methods often involve the formation of key carbon-carbon or carbon-heteroatom bonds facilitated by a metal complex.

Palladium catalysts are particularly versatile in organic synthesis and have been applied to the formation of oxazoles.

Palladium-Catalyzed Cyclization : The reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst like Pd₂(dba)₃, along with a phosphine (B1218219) ligand and a base, can yield 2,5-disubstituted oxazoles. organic-chemistry.org The reaction is believed to proceed through a palladium-catalyzed coupling step followed by an in-situ cyclization. organic-chemistry.org

Palladium-Catalyzed Direct Arylation : A straightforward route for the synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles involves the regiocontrolled palladium-catalyzed direct (hetero)arylation of a pre-existing oxazole, such as ethyl oxazole-4-carboxylate, with various iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org This method is powerful for functionalizing a pre-formed oxazole dicarboxylate scaffold.

| Reaction Type | Substrates | Catalyst System | Product | Ref. |

| Cyclization | N-propargylamide, Aryl iodide | Pd₂(dba)₃, Tri(2-furyl)phosphine, NaOtBu | 2,5-Disubstituted oxazole | organic-chemistry.org |

| Direct Arylation | Ethyl oxazole-4-carboxylate, (Hetero)aryl halide | Palladium catalyst | 2-(Hetero)aryl-oxazole-4-carboxylate | organic-chemistry.org |

[3+2] Cycloaddition Reactions in Oxazole Synthesis

The [3+2] cycloaddition is a powerful and versatile reaction for constructing five-membered heterocycles like oxazoles. nih.gov These reactions can be promoted through various means, including metal catalysis and photochemistry.

A photoinduced protocol has been developed for synthesizing oxazoles from diazo compounds and nitriles. nih.gov This process involves the photolysis of the diazo compound to generate a singlet carbene, which is then trapped by the nitrile in a [3+2] cycloaddition to yield the substituted oxazole. nih.gov This method is notable for not requiring metal catalysts or photosensitizers and can be scaled up using continuous-flow chemistry. nih.gov

Metal-catalyzed [3+2] cycloadditions are also common. Gold-catalyzed cycloaddition of alkynyl triazenes and dioxazoles is an effective route to fully substituted oxazoles. rsc.orgrsc.orgnih.gov An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides offers a green and sustainable approach, avoiding transition metals and harsh oxidants. rsc.org Lanthanum(III) triflate has also been used to catalyze the [3+2] cycloaddition of quinones and vinyl azides to produce benzo[d]oxazole derivatives. acs.org

Isomerization-Based Synthesis of Oxazoles (e.g., from Isoxazoles)

The transformation of isoxazoles into oxazoles provides an alternative synthetic route. This isomerization can be achieved through photochemical, thermal, or catalytic methods. A continuous flow process has been reported that directly converts isoxazoles to their oxazole counterparts via a photochemical transposition reaction. acs.org

Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to either isoxazole-4-carboxylic acid derivatives or methyl oxazole-4-carboxylates, depending on the reaction conditions and the nature of the acyl group. acs.orgnih.gov The reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. acs.orgnih.gov This azirine can then be selectively isomerized to the isoxazole (B147169) under catalytic conditions or to the oxazole via non-catalytic thermolysis at a higher temperature. acs.orgnih.gov The mechanism involves the cleavage of the azirine C-C bond to form a nitrile ylide, which then undergoes 1,5-cyclization to yield the oxazole. acs.org In some cases, a base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles can also unexpectedly lead to the corresponding 2-aryltetrahydrobenzoxazoles. rsc.org

Green Chemistry Approaches to Oxazole Synthesis

Green chemistry principles aim to reduce the use of hazardous substances and increase energy efficiency in chemical synthesis. ijpsonline.comijpsonline.com These approaches in oxazole synthesis include the use of microwaves, ultrasound, ionic liquids, and eco-friendly catalysts and solvents. ijpsonline.comijpsonline.comkthmcollege.ac.in Such methods often lead to higher yields, enhanced purity, and reduced energy consumption compared to conventional techniques. ijpsonline.com An electrochemical phosphine-mediated strategy using carboxylic acids as starting materials is one example of a green method that avoids transition metals and toxic oxidants. rsc.org

Microwave-assisted synthesis is a prominent green chemistry technique that can dramatically reduce reaction times and improve yields. ijpsonline.comijpsonline.com The van Leusen oxazole synthesis, which typically involves reacting an aldehyde with tosylmethyl isocyanide (TosMIC), can be efficiently performed under microwave irradiation. ijpsonline.comnih.govacs.org

For example, a one-pot microwave-assisted [3+2] cycloaddition of substituted aryl aldehydes with TosMIC has been developed. nih.govacs.orgacs.orgresearchgate.net By controlling the amount of base (potassium phosphate), the reaction can be selectively directed to produce either 4,5-disubstituted oxazolines or 5-substituted oxazoles in short reaction times (5-8 minutes) and with high yields. nih.govacs.org Using 2 equivalents of a strong base like K₃PO₄ in isopropanol (B130326) under microwave irradiation at 65 °C favors the formation of 5-substituted oxazoles. nih.govacs.org This method is noted for its efficiency, mild conditions, and the potential for large-scale synthesis. nih.govacs.org

| Substrates | Base (Equivalents) | Conditions | Main Product | Yield (%) | Ref |

| Aryl aldehyde, TosMIC | K₃PO₄ (1.0) | IPA, MW, 60 °C, 8 min | 4,5-Disubstituted oxazoline | >90% | nih.govacs.org |

| Aryl aldehyde, TosMIC | K₃PO₄ (2.0) | IPA, MW, 65 °C, 8 min | 5-Substituted oxazole | Up to 96% | nih.govacs.org |

| p-Substituted 2-bromoacetophenone, Urea (B33335) | N/A | DMF, MW | 2-Amino-4-phenyl-oxazole | N/A | ijpsonline.com |

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions for the synthesis of polysubstituted oxazoles aligns with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. While direct solvent-free synthesis of this compound is not extensively documented, related methodologies for other substituted oxazoles highlight the potential of this approach.

One notable strategy involves the oxidative, copper-catalyzed, and solvent-free annulation for synthesizing 2,4,5-triarylated oxazoles. This method proceeds at mild temperatures under an atmosphere of molecular oxygen, demonstrating that complex oxazole cores can be constructed without a bulk solvent medium. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) is another powerful technique that often facilitates solvent-free or reduced-solvent reactions. nih.gov Microwave irradiation can significantly accelerate reaction rates, increase yields, and enhance product purity compared to conventional heating. nih.govijpsonline.com The energy is directly absorbed by the reactants, leading to rapid heating and often enabling reactions to proceed in the absence of a solvent or in the presence of a minimal amount of a high-boiling point, non-hazardous liquid like ionic liquids or deep eutectic solvents (DES). ijpsonline.commdpi.com For instance, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been successfully achieved under microwave irradiation in solvent-less conditions, where the microwave energy is directly absorbed by the reactant molecules. nih.gov Similarly, benzoxazoles have been synthesized via microwave-assisted cyclization using a deep eutectic solvent as a recyclable catalyst, showcasing an environmentally benign pathway. mdpi.com These examples underscore the feasibility of applying microwave-assisted, solvent-free conditions to the synthesis of oxazole dicarboxylates, potentially by reacting a suitable diketone precursor with an amide source under irradiation.

Table 1: Examples of Solvent-Free and Microwave-Assisted Oxazole Synthesis

| Oxazole Type | Reactants | Conditions | Key Findings |

|---|---|---|---|

| 2,4,5-Triarylated Oxazoles | Substituted Ketones, Ammonium (B1175870) Acetate | Copper-catalyzed, O₂ atmosphere, Solvent-free | Facile synthesis at mild temperatures. organic-chemistry.org |

| 1,3,4-Oxadiazole Derivatives | Isoniazid, Aromatic Aldehyde, DMF (catalytic) | Microwave irradiation (300W), Solvent-less | Rapid reaction (3 min) with high yield. nih.gov |

Biocatalytic Strategies

Biocatalytic methods offer a highly selective and environmentally friendly alternative for constructing complex molecules like oxazoles. Nature itself provides a blueprint for oxazole formation through the biosynthesis of numerous natural products.

In many biological systems, oxazole rings are derived from serine or threonine residues within nonribosomal peptides. wikipedia.org The biosynthesis is a two-step enzymatic process. acs.orgnih.gov First, an ATP-dependent cyclodehydratase enzyme (part of the C- and D-protein complex) catalyzes the intramolecular cyclization of a serine or threonine residue to form an oxazoline intermediate. acs.orgnih.gov Subsequently, a flavin mononucleotide (FMN)-dependent dehydrogenase (B-protein) oxidizes the oxazoline ring to the corresponding aromatic oxazole. acs.orgnih.gov This enzymatic cascade is responsible for the creation of thiazole (B1198619)/oxazole-modified microcins (TOMMs), a class of natural products with diverse biological activities. acs.org

Inspired by these natural processes, researchers are exploring the use of biocatalysts for oxazole synthesis in the lab. While the direct enzymatic synthesis of this compound has not been reported, related research demonstrates the principle. For example, novel 2,4-disubstituted oxazoles have been synthesized through the condensation of substituted acetophenone (B1666503) with urea in the presence of natural clays (B1170129) as a biocatalyst. tandfonline.com This approach, performed under green media conditions, provides good yields and highlights how naturally occurring materials can catalyze key bond-forming reactions in oxazole synthesis. tandfonline.com

The inherent specificity and mild operating conditions (neutral pH, ambient temperature) of enzymes make them ideal candidates for developing future synthetic routes to highly functionalized oxazoles like this compound, minimizing issues of regioselectivity and protecting group chemistry that often complicate traditional chemical syntheses.

Table 2: Biocatalytic and Biosynthetic Pathways to Oxazole Formation

| Process | Precursor(s) | Catalyst/Enzyme | Product | Mechanism |

|---|---|---|---|---|

| Biosynthesis | Serine/Threonine residues in peptides | Cyclodehydratase & Dehydrogenase | Oxazole-containing peptides (TOMMs) | Two-step enzymatic cyclization and oxidation. wikipedia.orgacs.orgnih.gov |

Regioselective Synthesis of Substituted Oxazole Dicarboxylates

The regioselective synthesis of oxazoles is critical when multiple, distinct functional groups are present, as is the case with substituted oxazole dicarboxylates. Controlling the precise placement of substituents on the oxazole ring is paramount for defining the final molecule's chemical properties and biological activity. Several methodologies have been developed to achieve this control.

A robust method for the regioselective synthesis of methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates, which are structurally analogous to the target dicarboxylate, relies on the reaction of β-enamino ketoester precursors with hydroxylamine (B1172632) hydrochloride. beilstein-journals.orgnih.gov The synthetic route begins with the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal to form the key β-enamino ketoester intermediate. beilstein-journals.orgnih.gov Subsequent cycloaddition with hydroxylamine proceeds in a regioselective manner to yield the desired 1,2-oxazole with the carboxylate group at the C4 position. beilstein-journals.orgnih.gov This regioselectivity is dictated by the reaction mechanism, where the initial attack of hydroxylamine on the enaminone leads to a specific cyclization pathway, ensuring the formation of one regioisomer over the other. beilstein-journals.org

Another powerful one-pot strategy allows for the synthesis of 2,4,5-trisubstituted oxazoles from three distinct and commercially available components: a carboxylic acid, an amino acid, and a boronic acid. beilstein-journals.orgnih.gov The process involves the initial formation of a 5-(triazinyloxy)oxazole intermediate using a dehydrative condensing agent. This intermediate is then subjected to a nickel-catalyzed Suzuki–Miyaura coupling reaction with a boronic acid. beilstein-journals.orgnih.gov The regioselectivity is inherently controlled by the sequence of bond formations, where the carboxylic acid provides the C2 substituent, the amino acid backbone forms the C4 substituent and the oxazole core, and the boronic acid is selectively coupled to the C5 position. nih.gov This method provides a modular and highly regiocontrolled entry to complex oxazoles that would be difficult to assemble otherwise.

Table 3: Regioselective Synthesis of Substituted Oxazole Carboxylates

| Method | Key Reactants | Key Reagents/Catalysts | Product Class | Regiochemical Control |

|---|---|---|---|---|

| Cycloaddition of β-Enamino Ketoesters | β-Enamino ketoester, Hydroxylamine HCl | N/A | Methyl 5-substituted-1,2-oxazole-4-carboxylates | Reaction mechanism of hydroxylamine with the enaminone precursor directs cyclization. beilstein-journals.orgnih.gov |

Reaction Mechanisms and Derivatization Chemistry of Dimethyl Oxazole 4,5 Dicarboxylate

Fundamental Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle containing both a nitrogen and an oxygen atom. numberanalytics.com Its reactivity is a product of its distinct electronic structure. numberanalytics.com Oxazole is a weak base, significantly less so than imidazole (B134444). wikipedia.org The presence of substituents on the oxazole ring can greatly influence its reactivity. numberanalytics.com Electron-donating groups tend to increase the ring's electron density, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect, rendering the ring more reactive towards nucleophiles. numberanalytics.com

Electrophilic Substitution Pathways of the Oxazole Ring

Electrophilic substitution on the oxazole ring is generally challenging unless the ring is activated by an electron-releasing substituent. pharmaguideline.com The order of reactivity for electrophilic attack is typically C4 > C5 > C2. pharmaguideline.com Due to the electron-deficient nature of the oxazolium cation, reactions like nitration and sulfonation are often difficult to achieve on the unsaturated oxazole ring. pharmaguideline.com However, the presence of electron-donating groups facilitates electrophilic attack. pharmaguideline.com For instance, formylation can be achieved via the Vilsmeier-Haack reaction. pharmaguideline.com

Nucleophilic Substitution Reactions and Ring Cleavage

Nucleophilic substitution reactions on the oxazole ring are not common. pharmaguideline.comslideshare.net However, they are possible, particularly at the C2 position, especially if a good leaving group is present. wikipedia.orgcutm.ac.in The presence of electron-withdrawing substituents at the C4 position can facilitate nucleophilic attack at the electron-deficient C2 position. pharmaguideline.com In many instances, nucleophilic attack leads to ring cleavage rather than substitution. pharmaguideline.com For example, treatment with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening process. pharmaguideline.com Deprotonation at the C2 position is also a known reaction for oxazoles with an unsubstituted 2-position. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction where it can act as a diene. numberanalytics.comwikipedia.org The presence of electron-donating substituents on the oxazole ring can facilitate these reactions with dienophiles. pharmaguideline.com These reactions are a valuable route for the synthesis of pyridines and furans. wikipedia.orgresearchgate.net The initial cycloaddition product is a bicyclic intermediate which can then be further transformed. wikipedia.org Both intermolecular and intramolecular Diels-Alder reactions of oxazoles have been extensively studied and utilized in the synthesis of complex molecules and natural products. researchgate.netthieme-connect.com The activation of the oxazole ring, often by protonation or alkylation of the nitrogen atom, can facilitate the Diels-Alder reaction, particularly with electron-deficient dienophiles. nih.govacs.orgacs.org

Oxidative and Reductive Transformations

The oxazole ring is susceptible to oxidation, which can lead to ring opening. pharmaguideline.comtandfonline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can cleave the oxazole ring. pharmaguideline.com Oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield an imide and benzoic acid. wikipedia.orgcutm.ac.in In some cases, oxidation can lead to the formation of 2-oxazolones. For instance, 4- or 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolone, a reaction catalyzed by aldehyde oxidase. nih.gov The reaction of oxazole with singlet oxygen has also been investigated. researchgate.net

Reduction of the oxazole ring often results in ring cleavage, leading to open-chain products. pharmaguideline.com For example, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cause ring opening. tandfonline.com

Ester Functional Group Transformations in Dimethyl oxazole-4,5-dicarboxylate

The this compound molecule possesses two methyl ester functional groups. These ester groups are susceptible to various transformations, with hydrolysis being a fundamental reaction.

Hydrolysis Reactions of Carboxylate Esters

The hydrolysis of the carboxylate esters in this compound would yield the corresponding dicarboxylic acid, oxazole-4,5-dicarboxylic acid. This reaction can be catalyzed by either acid or base. The hydrolysis of a related oxazole derivative, followed by further reaction, has been utilized in the synthesis of 5-aminolevulinic acid (5-ALA). nih.gov In another instance, the hydrolytic cleavage of an oxazoline (B21484) ring, a related heterocyclic system, has been observed to readily occur. rsc.org

Transesterification Processes

Transesterification of the methyl ester groups in this compound allows for the introduction of different alkyl or aryl groups, which can modify the compound's physical and chemical properties. This process typically involves reacting the dimethyl ester with an excess of another alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the desired product by removing the methanol (B129727) byproduct.

While specific studies on the transesterification of this compound are not extensively detailed in the provided search results, the general principles of ester chemistry apply. The reaction would proceed via a nucleophilic acyl substitution mechanism.

Table 1: General Conditions for Transesterification

| Catalyst Type | Typical Catalysts | Reaction Conditions |

| Acid | H₂SO₄, HCl, p-TsOH | Elevated temperatures, excess of the new alcohol |

| Base | NaOR, K₂CO₃, DBU | Milder conditions, sensitive to substrate |

It is important to note that the specific conditions would need to be optimized for this compound to achieve high yields and avoid side reactions.

Reductions to Alcohol or Alkyl Moieties

The reduction of the ester functionalities in this compound can lead to the corresponding diol, oxazole-4,5-dimethanol, or further to dialkyl derivatives. The choice of reducing agent is crucial in determining the final product.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the esters to the corresponding primary alcohols. This transformation provides a route to di-functionalized oxazoles with hydroxyl groups that can be further manipulated. For instance, a similar reduction has been described for esters of pyrazole-3,4-dicarboxylic acid to yield 3,4-bishydroxymethylpyrazole. rsc.org

Milder reducing agents or more controlled reaction conditions could potentially allow for the selective reduction of one ester group or the partial reduction to aldehydes. For example, the reduction of dimethyl pyrazole-3,4-dicarboxylate to methyl 4-formylpyrazole-3-carboxylate has been reported. rsc.org The oxazole ring itself can be susceptible to reduction under certain conditions, potentially leading to oxazolines or even ring-opened products. semanticscholar.org

Table 2: Common Reducing Agents and Their Products

| Reducing Agent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Diol (Oxazole-4,5-dimethanol) | Powerful, non-selective reduction of esters. |

| Sodium borohydride (B1222165) (NaBH₄) | Typically does not reduce esters | May be used in the presence of other reducible functional groups. |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (at low temperatures) or Alcohol | Can allow for partial reduction to the aldehyde. |

Derivatization Strategies for Enhancing Molecular Complexity

This compound serves as a valuable starting material for the synthesis of more complex molecules, including novel heterocyclic systems. nih.govfishersci.co.uk

The functionalization of the oxazole core is a key strategy for increasing molecular complexity. While the 4 and 5 positions are occupied by the dicarboxylate groups, the 2-position of the oxazole ring remains a potential site for substitution.

One common method for synthesizing 4,5-disubstituted oxazoles involves the reaction of activated carboxylic acid derivatives with activated methyl isocyanides. nih.gov This suggests that the core structure of this compound could be assembled from appropriate precursors, allowing for the introduction of a substituent at the 2-position during the synthesis.

Furthermore, the ester groups themselves can be converted to other functionalities. For example, hydrolysis of the esters to the corresponding dicarboxylic acid would provide a handle for further reactions, such as amide bond formation. caltech.edu This was demonstrated in the synthesis of 2-[(tert-butoxy)carbonylamino]-1,3-oxazole-4-carboxylic acid, where a methyl ester was saponified to the carboxylic acid. caltech.edu

This compound can be a precursor for creating new heterocyclic structures. For example, it has been used in the synthesis of teroxazole. fishersci.co.uk The oxazole ring can act as a diene in Diels-Alder reactions with olefinic dienophiles, leading to the formation of pyridine (B92270) derivatives. semanticscholar.org This reactivity opens up pathways to more complex fused ring systems.

Additionally, the reaction of oxazolones, which are related to oxazole carboxylates, with various nucleophiles can lead to the formation of other five- or six-membered heterocycles like imidazolones, thiazolones, and triazinones. nih.gov This highlights the potential of the oxazole core in this compound to be transformed into different heterocyclic scaffolds. For instance, a series of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives were synthesized and evaluated for their biological activity, demonstrating the utility of the oxazole framework in constructing fused heterocyclic systems. nih.gov

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Both one-dimensional and two-dimensional NMR methods are employed to gain a complete picture of the atomic connectivity and spatial arrangement of Dimethyl oxazole-4,5-dicarboxylate.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present. The two methyl groups of the ester functionalities would likely appear as sharp singlets, with their exact chemical shifts influenced by the electronic environment of the oxazole (B20620) ring. The single proton on the oxazole ring would also produce a characteristic signal.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the carbons of the oxazole ring, and the methyl carbons of the ester groups. Predicted ¹³C NMR data suggests the presence of several distinct carbon environments. np-mrd.orgcontaminantdb.ca

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Oxazole-H | Predicted Value | Predicted Value |

| -OCH₃ (ester) | Predicted Value | Predicted Value |

| -OCH₃ (ester) | Predicted Value | Predicted Value |

| C=O (ester) | - | Predicted Value |

| C=O (ester) | - | Predicted Value |

| Oxazole C4 | - | Predicted Value |

| Oxazole C5 | - | Predicted Value |

| Oxazole C2 | - | Predicted Value |

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

While specific 2D NMR data for this compound is not widely published, the application of these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, although in this specific molecule with its isolated proton on the oxazole ring and uncoupled methyl groups, significant correlations would not be expected.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton and carbon signals that are directly bonded. This would definitively link the methyl proton signals to their corresponding methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It would be instrumental in confirming the connectivity of the ester groups to the oxazole ring by showing correlations from the methyl protons to the carbonyl carbons and the oxazole ring carbons.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to confirm the through-space relationships between the different functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester and oxazole functionalities.

Key expected IR absorptions include:

C=O Stretching: Strong absorption bands in the region of 1700-1750 cm⁻¹ are characteristic of the carbonyl groups in the two ester functions.

C-O Stretching: Absorptions corresponding to the C-O single bonds of the ester groups would be expected in the 1000-1300 cm⁻¹ region.

C=N and C=C Stretching: The oxazole ring contains C=N and C=C bonds, which would give rise to absorption bands in the 1400-1650 cm⁻¹ region.

The analysis of IR spectra of related oxazole and dicarboxylate compounds supports these expected absorption regions. researchgate.netcapes.gov.br

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O stretch | 1700 - 1750 |

| Ester | C-O stretch | 1000 - 1300 |

| Oxazole Ring | C=N stretch | 1600 - 1650 |

| Oxazole Ring | C=C stretch | 1400 - 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring in this compound is a chromophore that absorbs UV radiation. The spectrum would likely show absorption bands corresponding to π → π* and n → π* transitions. The exact position of the maximum absorption (λmax) would be influenced by the substitution pattern of the oxazole ring and the presence of the ester groups. Studies on similar oxazole derivatives indicate that these compounds exhibit UV absorption. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₇H₇NO₅), the molecular weight is 185.13 g/mol . fishersci.co.uk

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 185. The fragmentation pattern would likely involve the loss of the methyl and methoxycarbonyl groups, providing further evidence for the proposed structure. Analysis of the fragmentation of other oxadiazole compounds shows common cleavage pathways that would be analogous for this molecule. nih.gov

Advanced Core-Level Spectroscopic Techniques

Photoelectron Spectroscopy (PES)

No experimental or theoretical Photoelectron Spectroscopy data for this compound is currently available in the scientific literature.

X-ray Absorption Spectroscopy (XAS)

No experimental or theoretical X-ray Absorption Spectroscopy data for this compound is currently available in the scientific literature.

X-ray Photoelectron Spectroscopy (XPS)

No experimental or theoretical X-ray Photoelectron Spectroscopy data for this compound is currently available in the scientific literature.

Auger-Meitner Electron Spectroscopy (AES)

No experimental or theoretical Auger-Meitner Electron Spectroscopy data for this compound is currently available in the scientific literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within a molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. irjweb.commdpi.com It is favored for its balance of accuracy and computational efficiency, making it suitable for studying complex organic molecules. irjweb.com DFT studies on oxazole (B20620) derivatives are typically employed to predict optimized molecular geometry, analyze vibrational frequencies, and calculate various electronic and reactivity parameters. irjweb.comdntb.gov.ua

Table 1: Illustrative Global Reactivity Descriptors for an Oxazole Derivative (Calculated via DFT) Note: The following data is representative of a generic oxazole derivative as found in the literature and is provided for illustrative purposes, as specific values for dimethyl oxazole-4,5-dicarboxylate were not available.

| Parameter | Symbol | Formula | Example Value (eV) | Implication |

| HOMO Energy | EHOMO | - | -5.6518 irjweb.com | Electron-donating ability irjweb.com |

| LUMO Energy | ELUMO | - | 0.8083 irjweb.com | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.8435 irjweb.com | Chemical reactivity and stability irjweb.comirjweb.com |

| Hardness | η | (ELUMO - EHOMO) / 2 | 2.4218 | Resistance to charge transfer irjweb.com |

| Softness | S | 1 / η | 0.4129 | Ease of charge transfer irjweb.com |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 2.4218 | Electron-attracting power |

| Electrophilicity Index | ω | χ² / (2η) | 1.2109 | Propensity to accept electrons |

Molecular electrostatic potential (MEP) maps are another valuable output of DFT calculations. rsc.orgorientjchem.org These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting intermolecular interactions. rsc.org

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach, though it does not fully account for electron correlation, which can affect the accuracy of the results.

More advanced and computationally intensive methods like Coupled Cluster (CC) theory provide a higher level of accuracy by incorporating electron correlation effects more thoroughly. These methods are considered the "gold standard" for computational chemistry but are often reserved for smaller molecular systems due to their high computational cost. While DFT is more commonly reported for oxazole derivatives in many studies, ab initio calculations can be used to obtain highly accurate benchmark energies and properties or when a more rigorous treatment of electron correlation is necessary. pku.edu.cn These methods can be instrumental in creating a quantitative framework for predicting the reactivities of new or hypothetical molecules. pku.edu.cn

Molecular Modeling and Simulation

Molecular modeling encompasses a broader set of computational techniques used to represent and simulate the behavior of molecules. These simulations can predict how a molecule will interact with its environment, including other molecules or biological receptors. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comaimspress.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. irjweb.com Analysis of the spatial distribution of these orbitals shows the specific atoms or regions of the molecule that are most likely to participate in electron donation and acceptance during a chemical reaction. orientjchem.orgresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for an Oxazole Derivative Note: This table presents example data from the literature for a related oxazole derivative to illustrate the concept. Specific values for this compound were not available.

| Orbital | Energy (eV) | Significance |

| EHOMO | -5.6518 irjweb.com | Potential for electron donation irjweb.com |

| ELUMO | 0.8083 irjweb.com | Potential for electron acceptance |

| ΔE (Gap) | 4.8435 irjweb.com | Indicates chemical reactivity and stability irjweb.com |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a framework for explaining and predicting the outcomes of chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.org The theory posits that the most significant interactions governing a reaction occur between the HOMO of one reactant and the LUMO of the other. rsc.orgwikipedia.org

The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another leads to attraction and bond formation. wikipedia.org The energy and symmetry of these frontier orbitals determine whether a reaction pathway is favorable. For example, in a cycloaddition reaction, the reaction is considered "allowed" if the HOMO of the diene and the LUMO of the dienophile have matching symmetry, allowing for constructive overlap and the formation of new bonds. wikipedia.org This theory is fundamental in rationalizing the regioselectivity and stereoselectivity of many organic reactions involving conjugated systems like oxazoles.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies from DFT), steric (e.g., molecular volume), or hydrophobic. nih.govnih.gov Statistical methods, such as multilinear regression (MLR), are then used to build an equation that links these descriptors to the observed activity (e.g., IC₅₀ values). nih.gov The predictive power of the resulting model is evaluated using statistical parameters like the correlation coefficient (r²) and the Predicted Residual Sum of Squares (PRESS). nih.gov Although no specific QSAR studies for this compound were found, this methodology is widely applied to series of related heterocyclic compounds to guide the design of molecules with enhanced therapeutic or biological effects. nih.govnih.gov

Molecular Docking Simulations

Currently, there is a lack of specific molecular docking studies in the published scientific literature that focus on this compound. While docking studies have been performed on various other oxadiazole and substituted heterocyclic derivatives to explore their potential as therapeutic agents, the specific binding interactions and affinity of this compound with biological macromolecules have not been reported. semanticscholar.orgnih.govnih.govresearchgate.netrdd.edu.iq

Conformational Analysis and Stability

Aromaticity and Stability Studies of the Oxazole Ring System

The oxazole ring is generally considered to be weakly aromatic, exhibiting a more pronounced dienic (alkene-like) character compared to other five-membered aromatic heterocyclic systems. taylorandfrancis.com This is attributed to the incomplete delocalization of the π-electrons within the ring. taylorandfrancis.com The stability and aromaticity of the oxazole ring can, however, be influenced by the nature of the substituents attached to it.

Theoretical investigations on related heterocyclic systems, such as 1,3,4-oxadiazoles, have shown that the aromaticity of the ring can vary depending on the electronic properties of the substituents. researchgate.net For instance, the presence of electron-withdrawing groups can impact the π-electron distribution and, consequently, the aromatic character. While specific computational studies quantifying the aromaticity of this compound using methods like Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA) are not available, the two electron-withdrawing dimethyl carboxylate groups at the 4- and 5-positions are expected to significantly influence the electronic properties of the oxazole ring.

The oxazole ring is generally thermally stable. taylorandfrancis.com However, it can exhibit some instabilities similar to those of furans. taylorandfrancis.com The presence of substituents can also affect its reactivity. For example, the oxazole ring can act as a diene in Diels-Alder reactions. taylorandfrancis.com

Computational Elucidation of Reaction Mechanisms

While this compound is a known compound, detailed computational studies elucidating the mechanisms of its reactions are scarce. One notable reaction involving a related class of compounds is the Lewis acid-catalyzed reaction of 5-alkoxyoxazoles with aldehydes, which has been studied using Density Functional Theory (DFT). nih.gov This study revealed that the reaction mechanism and the regioselectivity are highly dependent on the substituents on the oxazole ring. nih.gov For instance, an aryl group at the 2-position was found to be crucial for the formation of 4-alkoxycarbonyl-2-oxazolines. nih.gov

Although not a computational study, it is known that teroxazole can be synthesized from this compound and lithiobenzyl isocyanide. A computational investigation of this specific reaction mechanism has not been reported in the literature.

Advanced Applications in Chemical Sciences

Role in Complex Organic Synthesis as a Versatile Synthon

Dimethyl oxazole-4,5-dicarboxylate serves as a versatile synthon, a molecular fragment used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups allow for the construction of intricate molecular architectures and diverse heterocyclic systems.

Synthesis of Architecturally Complex Organic Molecules

The oxazole (B20620) ring system is a fundamental component of many natural products and biologically active compounds. nih.gov this compound provides a readily available starting material for the construction of these complex structures. For instance, it has been utilized in the synthesis of teroxazole. fishersci.co.ukfishersci.no The development of efficient methods for synthesizing oxazoles, including those starting from carboxylic acids, highlights the importance of this heterocyclic core in creating architecturally complex molecules. nih.gov

Precursors for the Synthesis of Diverse Heterocyclic Systems

The oxazole moiety within this compound can be transformed into other heterocyclic systems, demonstrating its utility as a versatile precursor. humanjournals.com The oxazole ring itself is a key building block in the synthesis of various biologically active drugs. cbijournal.com The development of synthetic pathways to nitrogen- and oxygen-containing heterocycles from accessible starting materials like this compound is a significant area of research in organic synthesis. nih.gov The oxazole ring can also serve as a masked equivalent of other functional groups, such as a 1,3-dicarbonyl compound, further expanding its synthetic utility. nih.gov

Contributions to Medicinal Chemistry and Drug Design Principles

The oxazole scaffold is of great interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to act as a privileged scaffold and a bioisostere.

Oxazole Core as a Privileged Scaffold and Bioisostere in Drug Discovery

The oxazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.gov The flexible nature of the oxazole ligand allows it to interact with various enzymes and receptors, leading to a wide range of pharmacological applications. nih.gov

Furthermore, the oxazole ring is often used as a bioisostere for other functional groups, such as esters and amides. nih.govacs.org Bioisosterism is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov For example, replacing an ester group, which can be prone to hydrolysis by enzymes in the body, with a more stable oxadiazole ring (a close relative of oxazole) can lead to drugs with better stability and efficacy. nih.govrsc.org

In Vitro Biological Activity Spectrum of Oxazole Derivatives

Derivatives of the oxazole core, including those that could be conceptually derived from this compound, have demonstrated a broad spectrum of biological activities in laboratory studies. These activities include antimicrobial effects against various pathogens.

A significant body of research has demonstrated the antimicrobial potential of oxazole derivatives. humanjournals.comd-nb.infonih.gov These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. cbijournal.comderpharmachemica.com

For example, some oxazole derivatives have exhibited notable antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. cbijournal.comd-nb.infoderpharmachemica.com In some cases, the activity of these synthetic compounds has been comparable to that of standard antibiotic drugs. nih.govderpharmachemica.com

With regard to antifungal activity, various oxazole derivatives have been tested against fungi such as Candida albicans. d-nb.infonih.govmdpi.com While some derivatives have shown promising results, the antifungal efficacy can vary significantly depending on the specific chemical structure. nih.govderpharmachemica.commdpi.com The search for new and effective antimicrobial agents is a critical area of research due to the rise of drug-resistant microbes, and oxazole derivatives represent a promising class of compounds in this effort. humanjournals.comderpharmachemica.com

Interactive Data Tables

Table 1: Selected Antibacterial Activity of Oxazole Derivatives

| Compound Type | Bacterial Strain | Activity/MIC | Reference |

| Amine linked bis- and tris-heterocycles with oxazole | Staphylococcus aureus | Zone of inhibition: 21 mm | derpharmachemica.com |

| Amine linked bis- and tris-heterocycles with oxazole | Klebsiella pneumoniae | Zone of inhibition: 22 mm | derpharmachemica.com |

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives | Gram-negative and Gram-positive bacteria | Active | derpharmachemica.com |

| Pyrazole, oxazole and imidazole (B134444) derivatives | Multidrug-resistant strains | Potent antibacterial activity | derpharmachemica.com |

| Propanoic acid derivatives | Escherichia coli | MIC: 3.12 µg/ml | nih.gov |

| Propanoic acid derivatives | Staphylococcus aureus | MIC: 1.56 µg/ml | nih.gov |

| 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives | Staphylococcus aureus | Good activity | cbijournal.com |

| 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives | Streptococcus pyogenes | Good activity | cbijournal.com |

Table 2: Selected Antifungal Activity of Oxazole Derivatives

| Compound Type | Fungal Strain | Activity/MIC | Reference |

| N-acyl phenylalanines and 4H-1,3-oxazol-5-ones | Candida albicans 128 | MIC: 14 µg/mL | mdpi.com |

| 1,3-oxazole containing a phenyl group at 5-position | C. albicans strain | Active | nih.gov |

| Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl) propanoic acid derivatives | Candida albicans | Poor MIC values | derpharmachemica.com |

| Propanoic acid derivatives | Candida albicans | MIC: >200 µg/ml | nih.gov |

| 1,3,4-Oxadiazole (B1194373) derivative (LMM6) | Candida albicans | MIC: 8 to 32 µg/mL | mdpi.com |

Anticancer Potential

The search for novel anticancer agents is a primary focus of medicinal chemistry, and heterocyclic compounds like oxazoles are at the forefront of this research. researchgate.net The 1,3-oxazole structure is considered a valuable template for designing new anticancer drugs due to its presence in numerous natural products with antiproliferative properties and its ability to act against drug-resistant cancer cell lines. ijrpr.comresearchgate.net

Research into structurally related oxazole derivatives has demonstrated significant cytotoxic activity against various human cancer cell lines. For instance, a series of 2-methyl-4,5-disubstituted oxazoles, designed as analogs of the natural antimitotic agent Combretastatin A-4, have shown potent antiproliferative effects. nih.gov These compounds inhibit tubulin polymerization, a critical process for cell division, leading to apoptosis in cancer cells. nih.gov Specifically, derivatives with a m-fluoro-p-methoxyphenyl or a p-ethoxyphenyl group at the 5-position of the oxazole ring exhibited IC₅₀ values in the nanomolar range against a panel of cancer cell lines, in some cases exceeding the potency of the reference drug. nih.gov

Furthermore, studies on 5-sulfonyl-1,3-oxazole-4-carboxylates, which share the carboxylate feature with this compound, have revealed broad-spectrum cytotoxic activity. researchgate.net One derivative, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, was particularly effective against 60 different human cancer cell lines, with an average GI₅₀ (concentration for 50% growth inhibition) of 5.37 µM. researchgate.net Fused heterocyclic systems, such as oxazolo[5,4-d]pyrimidines, which can be synthesized from oxazole precursors, also show promise as anticancer agents by targeting key enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

| Derivative Class | Cell Line | Activity Type | Measurement (IC₅₀/GI₅₀) | Reference |

| 2-Methyl-4,5-disubstituted oxazoles | Jurkat (Leukemia) | Antiproliferative | 0.35 nM | nih.gov |

| 2-Methyl-4,5-disubstituted oxazoles | RS4;11 (Leukemia) | Antiproliferative | 4.6 nM | nih.gov |

| 2-Methyl-4,5-disubstituted oxazoles | HL-60 (Leukemia) | Antiproliferative | 0.8 nM | nih.gov |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-H522 (Non-Small Cell Lung) | Growth Inhibition | 1.96 µM | researchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | COLO 205 (Colon Cancer) | Growth Inhibition | 3.51 µM | researchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | SR (Leukemia) | Growth Inhibition | 3.73 µM | researchgate.net |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | OVCAR-3 (Ovarian Cancer) | Growth Inhibition | 4.09 µM | researchgate.net |

| Oxazolo[5,4-d]pyrimidines | HT29 (Colon Adenocarcinoma) | Cytotoxic | 58.44 µM | nih.gov |

Anti-inflammatory Properties

The oxazole scaffold is a component of various compounds exhibiting significant anti-inflammatory activity. nih.gov Research has shown that 2,4,5-trisubstituted oxazole derivatives can act as effective anti-inflammatory agents by inhibiting aquaporin-4 (AQP4), a protein channel involved in water transport and associated with neuroinflammation and edema. nih.gov The inhibition of AQP4 has been shown to decrease the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov In one study, a synthesized 2,4,5-trisubstituted oxazole derivative was shown to effectively inhibit both AQP4 and inflammatory cytokines in human lung cells, suggesting its potential for treating various inflammatory lung diseases. nih.gov This indicates that the core oxazole structure, as present in this compound, is a viable starting point for the development of novel anti-inflammatory drugs.

Antioxidant Activity

Certain oxazole derivatives have been investigated for their antioxidant properties. nih.gov Reactive oxygen species (ROS) are implicated in a variety of degenerative diseases, including cancer and atherosclerosis, making the development of effective antioxidant compounds a key research area. researchgate.net The antioxidant potential of heterocyclic compounds is often linked to their ability to scavenge free radicals. Studies on thiazolo[4,5-b]pyridine (B1357651) derivatives, which are structurally related to oxazoles, have demonstrated their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, a common measure of antioxidant activity. researchgate.net Similarly, certain imidazole derivatives have also shown promise as antioxidants. mdpi.com While specific antioxidant studies on this compound are not extensively documented, the inherent electronic properties of the oxazole ring suggest it could serve as a scaffold for molecules with antioxidant potential.

Enzyme Inhibition Studies

The ability of oxazole-containing compounds to act as enzyme inhibitors is central to their therapeutic applications. researchgate.net The structural similarity of oxazolo[5,4-d]pyrimidines to natural purine (B94841) bases allows them to function as antimetabolites and inhibitors of key enzymes in cancer progression, such as receptor tyrosine kinases. nih.gov For example, derivatives of oxazolo[5,4-d]pyrimidine (B1261902) have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.govnih.gov

In a different context, the structurally analogous imidazole-4,5-dicarboxamide scaffold has been explored for its ability to inhibit the SARS-CoV-2 main protease (M-pro), a vital enzyme for viral replication. nih.govrsc.org One derivative, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, showed competitive inhibition of the enzyme with an IC₅₀ value of 4.79 µM. rsc.org This highlights the potential of the 4,5-disubstituted five-membered heterocyclic ring system, including the oxazole-4,5-dicarboxylate core, as a template for designing specific enzyme inhibitors for a range of diseases.

| Derivative Class | Target Enzyme | Inhibition (IC₅₀) | Disease Target | Reference |

| Oxazolo[5,4-d]pyrimidines | VEGFR-2 | 0.33 µM | Cancer | mdpi.com |

| Imidazole-4,5-dicarboxamides | SARS-CoV-2 M-pro | 4.79 µM | COVID-19 | rsc.org |

| 2,4,5-Trisubstituted oxazoles | Aquaporin-4 (AQP4) | Not specified | Inflammation/Edema | nih.gov |

Structure-Activity Relationship (SAR) Investigations

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For oxazole derivatives, SAR studies have provided valuable insights into how different substituents on the heterocyclic ring influence biological activity. ijrpr.comdntb.gov.ua

In the context of anticancer activity, research on oxazolo[5,4-d]pyrimidines has shown that the nature of the substituent at various positions significantly impacts their potency and selectivity as VEGFR2 inhibitors. mdpi.com For instance, the presence of a methyl group versus a hydrogen atom at certain positions, or the type of amino chain attached, can dramatically alter cytotoxic activity against different cancer cell lines. nih.gov Similarly, for 4,5-dihydro-1,2,4-oxadiazole derivatives acting as TGR5 agonists, extensive SAR studies have demonstrated that specific substitutions are required to achieve high potency, with one compound reaching an EC₅₀ value of 1.4 nM. nih.gov These studies underscore the importance of the substitution pattern on the core heterocycle. For this compound, the two methyl ester groups at the 4 and 5 positions are key functional handles that can be modified to explore the SAR and develop derivatives with enhanced biological activity.

Emerging Applications in Materials Science

Beyond its biomedical potential, this compound serves as a valuable intermediate in the synthesis of more complex molecules and materials. lookchem.comfishersci.co.uk

Development of Novel Polymers and Dyes

The dicarboxylate functionality of this compound makes it an attractive monomer for the synthesis of novel polymers. The two methyl ester groups can undergo reactions such as transesterification or amidation to form polyesters or polyamides, respectively. The incorporation of the rigid, planar oxazole ring into a polymer backbone could impart unique thermal, mechanical, and optical properties to the resulting material.

Furthermore, the compound is a known precursor in the synthesis of other functional molecules. chemicalbook.com For example, it is used to synthesize teroxazole, an agricultural fungicide. fishersci.co.ukchemicalbook.com Its role as a fine chemical intermediate suggests its utility as a scaffold for building larger, more complex structures, including functional dyes. The oxazole ring system can act as a chromophore, and by attaching various auxochromes and other functional groups via the dicarboxylate positions, it is possible to design and synthesize novel dyes with specific colors and properties for applications in textiles, imaging, and electronic devices.

Luminescent and Electronic Materials Applications

While direct research on the luminescent and electronic properties of this compound is not extensively documented in publicly available literature, the broader class of oxazole derivatives is well-established for its significant potential in the field of materials science. Oxazole-containing compounds are recognized as important components in the development of fluorescent dyes and polymers used in bioimaging and material engineering. colab.ws Their inherent structural and electronic characteristics make them valuable building blocks for creating advanced materials with specific optical and electronic functions.

The oxazole nucleus is a five-membered aromatic heterocycle containing both an oxygen and a nitrogen atom. colab.ws This structure provides a scaffold that can be chemically modified to tune the electronic and photophysical properties of the resulting molecules. colab.ws Although specific studies detailing the direct application of this compound as a luminescent or electronic material are scarce, it is positioned as a key intermediate in the synthesis of more complex oxazole derivatives. For instance, it serves as a starting material in the Schöllkopf oxazole synthesis to produce other oxazole derivatives. colab.ws This synthesis method is significant for creating substituted oxazoles, which can be further elaborated into functional materials. colab.ws

The general interest in oxazoles for electronic applications stems from their electron-deficient nature, which is a desirable characteristic for designing n-type organic semiconductors. The incorporation of the oxazole ring into larger molecular structures can influence the material's ability to accept and transport electrons, a crucial function in organic electronic devices. While the direct contribution of this compound to this field is as a precursor, its dicarboxylate functional groups offer reactive sites for polymerization or modification to build larger, conjugated systems suitable for electronic materials.

Agricultural Chemistry Applications

The oxazole scaffold is a recognized pharmacophore in the development of agrochemicals due to its diverse biological activities. colab.ws Heterocyclic compounds, including oxazoles, have found widespread use in agriculture as insecticides, fungicides, and herbicides. lookchem.com

Role in Pesticide and Herbicide Development

Fungicidal Properties

Similar to its role in pesticide development, this compound is identified as a precursor for antifungal agents. The same supplier notes its application as a main raw material for synthesizing antifungal compounds. colab.ws The broader family of oxazole derivatives has been extensively investigated for antifungal properties. colab.ws For example, research into oxazole-containing natural products and synthetic derivatives has demonstrated their potential to inhibit fungal growth.

One documented synthetic pathway highlights the use of this compound in the preparation of teroxazole. colab.ws While the specific applications of teroxazole are not detailed in the provided search results, the synthesis itself underscores the utility of this compound as a versatile starting material for creating more complex heterocyclic structures that are often explored for their bioactive properties in agricultural and pharmaceutical research.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the oxazole (B20620) ring is well-established, with classic methods like the Robinson-Gabriel synthesis and the van Leusen reaction providing reliable access. ijpsonline.com However, the future of oxazole synthesis, including for derivatives like dimethyl oxazole-4,5-dicarboxylate, lies in the development of more sustainable and efficient "green" methodologies.

Future research will likely focus on:

One-Pot and Tandem Reactions: Expanding the use of one-pot syntheses, such as the iodine-catalyzed tandem oxidative cyclization, reduces the need for intermediate purification steps, saving time, solvents, and resources. organic-chemistry.org Methodologies that combine multiple synthetic steps, like a one-pot oxazole synthesis/Suzuki-Miyaura coupling, will be crucial for building molecular complexity efficiently. ijpsonline.com

Catalysis Innovation: While significant progress has been made using palladium, copper, and rhodium catalysts, future work will aim to replace these with more abundant, less toxic, and cheaper metals. organic-chemistry.orgresearchgate.net The development of heavy-metal-free oxidative cyclization processes, for instance using phenyliodine diacetate (PIDA), is a significant step in this direction. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and reaction control. Applying this technology to reactions like the photochemical transposition of isoxazoles to oxazoles can lead to higher throughput and more efficient production. organic-chemistry.org

Benign Starting Materials: A strong emphasis will be placed on methods that utilize simple, readily available, and less hazardous starting materials. The direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, for example, is a highly efficient approach that avoids the pre-activation of the acid, a common requirement in other methods. acs.orgnih.gov

Table 1: Comparison of Modern Synthetic Routes for Oxazole Derivatives

| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|---|

| van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) | Mild conditions, one-pot reaction for 5-substituted oxazoles. | ijpsonline.comnih.gov |

| PIDA-Mediated Cyclization | Enamides | Phenyliodine diacetate (PIDA) | Heavy-metal-free, forms C-O bond via oxidative cyclization. | organic-chemistry.org |

| Direct Carboxylic Acid Condensation | Carboxylic acids, Isocyanides | Triflylpyridinium reagent, DMAP | Bypasses need for activated acid derivatives, broad scope. | acs.orgnih.gov |

| Tandem Oxidative Cyclization | Aromatic aldehydes | Iodine | Practical, uses commercially available substrates, good functional group compatibility. | organic-chemistry.org |

| Direct C-H Arylation | Oxazoles, Aryl halides | Palladium/Copper | Directly forms C-C bonds on the oxazole ring. | ijpsonline.com |

Exploration of Advanced Derivatization and Functionalization Strategies

The biological activity and material properties of oxazole-containing molecules are highly dependent on the substituents attached to the core ring. While the ester groups of this compound offer handles for derivatization (e.g., amidation), direct functionalization of the C2 position is a key area for future exploration. Advanced strategies will be needed to unlock the full potential of this scaffold. tandfonline.comacs.org

Future avenues of research include:

Regioselective C-H Functionalization: Developing methods for the highly regioselective C-H functionalization of the oxazole ring is a primary goal. While electrophilic substitution tends to occur at the electron-rich C5 position, and nucleophilic attack or deprotonation is favored at the C2 position, new catalytic systems are needed to override these inherent reactivities and functionalize specific positions at will. tandfonline.comsemanticscholar.orgwikipedia.org

Novel Cross-Coupling Reactions: Building on the success of palladium-catalyzed direct arylation, research will explore new coupling partners and catalysts to introduce a wider range of alkyl, alkenyl, and alkynyl groups with high efficiency and functional group tolerance. organic-chemistry.org

Utilizing Reactive Intermediates: The use of 2-(halomethyl)oxazoles as reactive platforms for introducing diverse functionalities through substitution reactions has proven effective. nih.gov Future work could expand this concept to other reactive handles, allowing for the "late-stage functionalization" of complex oxazole-containing molecules.

Ring Expansion and Rearrangement: Investigating ring expansion strategies, such as those converting oxazolines or other heterocycles into more complex, functionalized oxazole systems, can provide novel molecular architectures. researchgate.net

In-depth Mechanistic Studies of Oxazole Reactivity